QHGIPKXRRAGDMI-UHFFFAOYSA-M
Description
The compound identified by the InChIKey QHGIPKXRRAGDMI-UHFFFAOYSA-M corresponds to sodium benzoate, a widely used sodium salt of benzoic acid. Its molecular formula is C₇H₅NaO₂, and it is characterized by high water solubility (62 g/100 mL at 20°C) and stability in acidic environments (pH 2.5–4.5). Sodium benzoate is primarily employed as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial activity against fungi and bacteria .
Properties
CAS No. |
102571-24-4 |
|---|---|
Molecular Formula |
C24H36INO |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
QHGIPKXRRAGDMI-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Canonical SMILES |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Synonyms |
2-(3,3-diphenylpropoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide typically involves the alkylation of diisopropylamine with 2-(3,3-diphenylpropoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium bromide in an aqueous or organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium chloride or bromide.
Oxidation Reactions: Formation of corresponding oxides.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cell membrane interactions and ion transport.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to various biological effects. It can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Sodium Benzoate vs. Benzoic Acid
- Chemical Structure : Sodium benzoate is the sodium salt of benzoic acid (C₇H₆O₂).
- Applications : Both are used as preservatives, but sodium benzoate is preferred in aqueous systems due to solubility. Benzoic acid is often used in acidic foods (e.g., carbonated beverages).
- Toxicity : Sodium benzoate (LD₅₀: 4100 mg/kg in rats) is less toxic than benzoic acid (LD₅₀: 2530 mg/kg) .
Sodium Benzoate vs. Potassium Benzoate
- Cation : Sodium vs. potassium.
- Solubility : Potassium benzoate (65 g/100 mL) has marginally higher solubility than sodium benzoate.
- Usage : Potassium benzoate is used in low-sodium products but is less common due to cost.
Sodium Benzoate vs. Methyl Benzoate
Sodium Benzoate vs. Parabens (e.g., Methyl Paraben)
Sodium Benzoate vs. Sulfonated Derivatives
- Evidence-Based Insight : lists sulfonated benzoic acid derivatives (e.g., "BeH3OJICyJIbΦOHOBOH XJIOpaHrHIpnn 271"), which are stronger acids and may serve as intermediates in organic synthesis. These compounds exhibit distinct reactivity and solubility profiles compared to sodium benzoate .
Data Table: Key Properties of Sodium Benzoate and Analogs
| Compound | Molecular Formula | Solubility (Water, 20°C) | pH Stability | Primary Use | LD₅₀ (Rat, Oral) |
|---|---|---|---|---|---|
| Sodium benzoate | C₇H₅NaO₂ | 62 g/100 mL | 2.5–4.5 | Food preservative | 4100 mg/kg |
| Benzoic acid | C₇H₆O₂ | 0.34 g/100 mL | Acidic | Food preservative, synthesis | 2530 mg/kg |
| Potassium benzoate | C₇H₅KO₂ | 65 g/100 mL | 2.5–4.5 | Low-sodium preservative | 3900 mg/kg |
| Methyl benzoate | C₈H₈O₂ | 0.6 g/100 mL | Neutral | Flavoring agent | 3400 mg/kg |
| Methyl paraben | C₈H₈O₃ | 0.25 g/100 mL | 3–8 | Cosmetic preservative | 3000 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
